molecular formula C24H17Cl2NO2 B10957512 N-(2,5-dichlorophenyl)-3-[(naphthalen-2-yloxy)methyl]benzamide

N-(2,5-dichlorophenyl)-3-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B10957512
M. Wt: 422.3 g/mol
InChI Key: NNTREQGCOKKMCY-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide is a synthetic organic compound characterized by the presence of dichlorophenyl and naphthyloxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,5-dichloroaniline with benzoyl chloride under basic conditions.

    Introduction of the Naphthyloxy Group: The next step involves the introduction of the naphthyloxy group. This is achieved by reacting the benzamide intermediate with 2-naphthol in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
  • N-(2,5-dichlorophenyl)-2-(methylsulfanyl)benzamide
  • N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide

Uniqueness

N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C24H17Cl2NO2

Molecular Weight

422.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C24H17Cl2NO2/c25-20-9-11-22(26)23(14-20)27-24(28)19-7-3-4-16(12-19)15-29-21-10-8-17-5-1-2-6-18(17)13-21/h1-14H,15H2,(H,27,28)

InChI Key

NNTREQGCOKKMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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